molecular formula C22H25N3O3S B2955647 1-(4-ethylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone CAS No. 941966-58-1

1-(4-ethylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone

Cat. No.: B2955647
CAS No.: 941966-58-1
M. Wt: 411.52
InChI Key: QKMRMNOOSMWUOD-UHFFFAOYSA-N
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Description

1-(4-Ethylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone is a synthetic small molecule featuring a piperazine-ethyl moiety linked to an ethanone group, which is further attached to a 3-phenylsulfonyl-substituted indole scaffold.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)indol-1-yl]-1-(4-ethylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-2-23-12-14-24(15-13-23)22(26)17-25-16-21(19-10-6-7-11-20(19)25)29(27,28)18-8-4-3-5-9-18/h3-11,16H,2,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMRMNOOSMWUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-ethylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features an indole moiety, which is known for its diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure

The compound can be represented by the following structural formula:

C22H27N3O2S\text{C}_{22}\text{H}_{27}\text{N}_{3}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.
  • Enzyme Inhibition: It has the potential to inhibit certain enzymes, thereby affecting biochemical pathways crucial for cell survival and proliferation.
  • Signaling Pathway Modulation: The compound can influence signaling pathways involved in cell growth, differentiation, and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate low minimum inhibitory concentrations (MIC) against resistant bacterial strains such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundMIC (µg/mL)Target Bacteria
1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone0.98MRSA
3k3.90S. aureus ATCC 25923
3k<1.00S. aureus ATCC 43300 (MRSA)

Anticancer Activity

Indole derivatives have also been studied for their anticancer properties. In vitro studies reveal that certain compounds exhibit significant antiproliferative activities against various cancer cell lines, including lung cancer cells (A549) .

CompoundCell LineIC50 (µM)
Compound 3cA5495.0
Compound 3gA5494.5

Anti-inflammatory Effects

Indole derivatives have been explored as potential COX-2 inhibitors, which are crucial in mediating inflammatory responses. Some synthesized compounds have shown promising results in reducing inflammation in preclinical models .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of indole derivatives against both Gram-positive and Gram-negative bacteria. The findings suggested that while some compounds were effective against Staphylococcus aureus, they exhibited limited activity against Gram-negative bacteria like E. coli.

Case Study 2: Anticancer Potential
Another study focused on the antiproliferative effects of indole-based compounds on various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth in rapidly dividing cancer cells compared to normal fibroblasts.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the piperazine, sulfonyl group, and indole core. These modifications influence physicochemical properties such as melting points, solubility, and bioavailability.

Compound Name Substituents (Piperazine/Sulfonyl/Indole) Melting Point (°C) Key Reference
1-(4-Ethylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone (Target) Ethyl/Phenyl/1H-Indole Not Reported
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) Methoxyphenyl/Tetrazole-thio 131–134
2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone (7f) Trifluoromethylphenyl/Tetrazole-thio 165–167
1-(1-(4-Ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone (68) Ethylphenyl/Acetyl Not Reported

Insights :

  • Piperazine Modifications : Replacement of ethyl with bulkier groups (e.g., isopropyl in ’s compound 16) reduces solubility but may enhance target specificity .
  • Sulfonyl Group : Electron-withdrawing groups (e.g., trifluoromethyl in 7f) increase thermal stability (higher melting points) and may enhance receptor binding .
  • Indole Position : 3-Sulfonyl substitution (target compound) vs. 1-sulfonyl () alters electronic properties and steric interactions, impacting activity .
2.2.1. Receptor Antagonism
  • 5-HT6 Receptor Antagonists: The target compound’s structural analogs (e.g., ’s 3a–m) show nanomolar affinity for 5-HT6 receptors, critical for CNS disorders. The ethyl-piperazine moiety may optimize brain penetration .
  • HSD11B1 Inhibition: A related compound, 1-(4-ethylpiperazin-1-yl)-2-phenylethanone (IC50 = 7200 nM), highlights the importance of the phenylsulfonylindole group in the target compound for improved potency .
2.2.2. Antiproliferative Activity
2.2.3. Anti-HIV Activity
  • Acetylindole Analogs: N-Arylsulfonyl-3-acetylindoles (e.g., compound 68 in ) exhibit anti-HIV activity, but the target compound’s piperazine-ethanone chain may shift the mechanism toward receptor modulation .
Structure-Activity Relationships (SAR)
  • Piperazine Substituents : Ethyl groups balance lipophilicity and solubility; bulkier groups (e.g., benzyl in ) reduce bioavailability .
  • Sulfonyl Group : Para-substitutions (e.g., methoxy, trifluoromethyl) enhance metabolic stability and target engagement .
  • Indole Core : 3-Sulfonyl positioning maximizes steric complementarity with receptor pockets compared to 1-sulfonyl derivatives .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Confirm final structure using 1H^{1}\text{H} and 13C^{13}\text{C} NMR, ensuring characteristic peaks for the ethylpiperazine (δ ~2.5–3.5 ppm) and sulfonyl group (δ ~7.5–8.5 ppm for aromatic protons) .

Basic: How is the crystal structure of this compound determined experimentally?

Answer:
Methodology :

Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane).

X-ray diffraction : Collect data at 100 K using a Mo-Kα source (λ = 0.71073 Å).

Structure solution : Use SHELXT for phase determination via intrinsic phasing .

Refinement : Refine with SHELXL, applying restraints for disordered groups (e.g., ethylpiperazine).

Validation : Check for missed symmetry (PLATON/ADDSYM) and R-factor convergence (R1 < 0.05 for high-quality data) .

Q. Example Crystallographic Parameters (Hypothetical) :

ParameterValue
Space groupP2₁/c
Unit cell (Å, °)a=10.2, b=15.4, c=12.1
Z4
R1 (I > 2σ(I))0.035

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Common Sources of Discrepancy :

  • Purity : Variations in synthetic routes may yield impurities. Validate purity via HPLC (>98%) and 1H^{1}\text{H} NMR .
  • Assay conditions : Differences in buffer pH, temperature, or cell lines (e.g., HEK293 vs. CHO). Standardize protocols (e.g., IC50 measurements at 37°C in pH 7.4 PBS).
  • Solubility : Use DMSO stocks at <0.1% to avoid solvent interference.

Q. Mitigation Strategies :

  • Replicate assays in triplicate with internal controls.
  • Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

Molecular Docking : Use AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT2A). Input the crystal structure (PDB ID: 6WGT) and optimize ligand protonation states (Epik, Schrödinger).

MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the piperazine-sulfonyl interaction in a lipid bilayer.

QSAR : Build models using descriptors like logP and polar surface area to predict blood-brain barrier permeability .

Q. Key Output :

  • Docking scores (ΔG < -8 kcal/mol suggest strong binding).
  • Hydrogen-bond interactions with key residues (e.g., Asp155 in 5-HT2A).

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Answer:

  • 1H^{1}\text{H} NMR : Look for singlet δ ~2.4 ppm (piperazine CH2), δ ~3.8 ppm (ethanone CH2), and aromatic protons δ ~7.3–8.2 ppm (indole and phenylsulfonyl).
  • IR : Strong absorption at ~1350 cm⁻¹ (S=O stretch) and ~1650 cm⁻¹ (C=O).
  • HRMS : Calculate exact mass (C21H23N3O3S: 397.143 g/mol) and compare with observed [M+H]⁺ .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:
Strategy :

Core modifications :

  • Piperazine: Replace ethyl with cyclopropyl or introduce hydroxyl groups.
  • Sulfonyl group: Substitute phenyl with pyridyl for improved solubility.

Assays :

  • In vitro : Measure binding affinity (Ki) via radioligand displacement (³H-ketanserin for 5-HT2A).
  • In silico : Use Free Energy Perturbation (FEP) to predict substituent effects.

Q. Example SAR Table :

DerivativeR Group (Piperazine)IC50 (nM)logP
Parent compound-C₂H51202.8
Cyclopropyl analog-C₃H5852.5
Hydroxyethyl analog-CH₂CH₂OH1501.9

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation (PEL < 1 mg/m³).
  • Spill management : Absorb with vermiculite and dispose as hazardous waste.
  • First aid : For skin contact, wash with soap/water; seek medical attention if irritation persists .

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